6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
CAS No.: 851984-06-0
Cat. No.: VC8421030
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851984-06-0 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one |
| Standard InChI | InChI=1S/C8H12O3/c9-7-2-1-5-3-11-4-6(7)8(5)10/h5-7,9H,1-4H2 |
| Standard InChI Key | KPQVNTBUPABKCA-UHFFFAOYSA-N |
| SMILES | C1CC(C2COCC1C2=O)O |
| Canonical SMILES | C1CC(C2COCC1C2=O)O |
Introduction
Structural and Molecular Characteristics
The IUPAC name of this compound, 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, reflects its bicyclic architecture comprising a seven-membered ring system fused with a three-membered oxygen-containing ring. Key structural features include:
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Molecular weight: 156.18 g/mol
The compound’s bicyclic framework is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, as inferred from its crystalline structure. Computational studies using the Standard InChIKey (KPQVNTBUPABKCA-UHFFFAOYSA-N) further validate its stereoelectronic properties.
Synthetic Methodologies
Intramolecular Cyclization
The primary synthesis route involves intramolecular cyclization of linear or cyclic ketone precursors under acidic or basic conditions. For example, trans-p-menth-6-ene-2,8-diol undergoes cyclization in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield the oxabicyclo framework via a (3,5)-oxonium−ene reaction . This method achieves yields exceeding 70% and is scalable for industrial production .
Alternative Approaches
Recent advances employ indium(III) chloride as a catalyst for cyclization, enhancing regioselectivity and reducing reaction times . A comparative analysis of synthetic methods is provided below:
| Method | Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| BF₃·OEt₂-mediated | BF₃·OEt₂ | 72 | 6 | |
| InCl₃-catalyzed | InCl₃ | 68 | 4 | |
| Acidic cyclization | H₂SO₄ | 65 | 8 |
Chemical Reactivity and Transformations
The compound’s reactivity is dominated by its ketone and hydroxyl functionalities:
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Oxidation: The hydroxyl group undergoes oxidation to form a diketone derivative, which is pivotal in synthesizing polycyclic ethers.
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Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol, enabling access to reduced bicyclic analogs .
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Esterification: Reaction with acyl chlorides yields esters, enhancing lipophilicity for pharmacological studies.
Notably, the (3,5)-oxonium−ene reaction pathway facilitates the construction of dihydropyrans and tetrahydroquinolines, underscoring its versatility in heterocycle synthesis .
Biological Activity
Preliminary studies indicate promising antimicrobial properties:
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Antibacterial activity: Exhibits inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).
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Antifungal activity: Reduces Candida albicans growth by 50% at 128 μg/mL.
The mechanism of action likely involves disruption of microbial cell membranes via hydrogen bonding interactions, though detailed target identification remains ongoing.
Comparative Analysis with Related Compounds
Compared to 9-oxabicyclo[3.3.1]non-1-ene (CAS No. 40164-27-0), which lacks the hydroxyl and ketone groups, 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one demonstrates:
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Higher polarity: Due to additional hydrogen bonding sites (LogP = -0.06 vs. 1.2 for non-hydroxylated analog) .
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Enhanced reactivity: The hydroxyl group facilitates nucleophilic substitutions absent in the parent hydrocarbon .
Applications and Future Directions
Current applications focus on:
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Pharmaceutical intermediates: Serving as a scaffold for antiviral and antitumor agents.
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Material science: Functionalization for polymer crosslinking agents .
Future research should prioritize structure-activity relationship (SAR) studies to optimize antimicrobial efficacy and assess toxicity profiles.
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